molecular formula C13H10O B1335006 (2H10)Benzophenone CAS No. 22583-75-1

(2H10)Benzophenone

Cat. No. B1335006
CAS RN: 22583-75-1
M. Wt: 192.28 g/mol
InChI Key: RWCCWEUUXYIKHB-LHNTUAQVSA-N
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Patent
US06211372B1

Procedure details

5-Aza-6-(3-pyridyl)-tricyclo[3.3.1.13,7decan-2-one: LDA (8.0 mmol) was generated at 0° C. by adding n-BuLi (3.40 mL of 2.35 M solution in hexane, 8.0 mmol) to a solution of diisopropylamine (1.40 mL, 10.0 mmol) in dry THF (10.0 mL). The Schiff base, 2-aza-1,1-diphenyl-3-(pyridyl)prop-2-ene, formed from the reaction of 3-aminomethyl pyridine with benzophenone (2.18 g, 8.0 mmol; prepared using the method described in U.S. Pat. No. 5,510,355 to Bencherif et al.) was dissolved in dry THF (10.0 mL) and the solution cooled to −78° C. under a nitrogen atmosphere. LDA was then transferred to the solution of the Schiff base, using a double tipped needle under a positive nitrogen atmosphere. The resulting purple suspension was stirred for a further 45 minutes, during which time the temperature of the reaction mixture was allowed to rise to −45° C.
[Compound]
Name
3.3.1.13,7decan-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8 mmol
Type
reactant
Reaction Step Two
Quantity
3.4 mL
Type
reactant
Reaction Step Three
Quantity
1.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li+].C[CH:3]([N-:5][CH:6]([CH3:8])[CH3:7])[CH3:4].[Li][CH2:10][CH2:11][CH2:12]C.[CH:14]([NH:17][CH:18]([CH3:20])[CH3:19])(C)C.[CH2:21]1[CH2:25][O:24][CH2:23][CH2:22]1>>[NH2:17][CH2:14][C:8]1[CH:6]=[N:5][CH:3]=[CH:4][CH:21]=1.[C:23]([C:7]1[CH:6]=[CH:8][CH:19]=[CH:18][CH:20]=1)(=[O:24])[C:22]1[CH:21]=[CH:25][CH:12]=[CH:11][CH:10]=1 |f:0.1|

Inputs

Step One
Name
3.3.1.13,7decan-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
8 mmol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Three
Name
Quantity
3.4 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was generated at 0° C.

Outcomes

Product
Name
Type
product
Smiles
NCC=1C=NC=CC1
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06211372B1

Procedure details

5-Aza-6-(3-pyridyl)-tricyclo[3.3.1.13,7decan-2-one: LDA (8.0 mmol) was generated at 0° C. by adding n-BuLi (3.40 mL of 2.35 M solution in hexane, 8.0 mmol) to a solution of diisopropylamine (1.40 mL, 10.0 mmol) in dry THF (10.0 mL). The Schiff base, 2-aza-1,1-diphenyl-3-(pyridyl)prop-2-ene, formed from the reaction of 3-aminomethyl pyridine with benzophenone (2.18 g, 8.0 mmol; prepared using the method described in U.S. Pat. No. 5,510,355 to Bencherif et al.) was dissolved in dry THF (10.0 mL) and the solution cooled to −78° C. under a nitrogen atmosphere. LDA was then transferred to the solution of the Schiff base, using a double tipped needle under a positive nitrogen atmosphere. The resulting purple suspension was stirred for a further 45 minutes, during which time the temperature of the reaction mixture was allowed to rise to −45° C.
[Compound]
Name
3.3.1.13,7decan-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8 mmol
Type
reactant
Reaction Step Two
Quantity
3.4 mL
Type
reactant
Reaction Step Three
Quantity
1.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li+].C[CH:3]([N-:5][CH:6]([CH3:8])[CH3:7])[CH3:4].[Li][CH2:10][CH2:11][CH2:12]C.[CH:14]([NH:17][CH:18]([CH3:20])[CH3:19])(C)C.[CH2:21]1[CH2:25][O:24][CH2:23][CH2:22]1>>[NH2:17][CH2:14][C:8]1[CH:6]=[N:5][CH:3]=[CH:4][CH:21]=1.[C:23]([C:7]1[CH:6]=[CH:8][CH:19]=[CH:18][CH:20]=1)(=[O:24])[C:22]1[CH:21]=[CH:25][CH:12]=[CH:11][CH:10]=1 |f:0.1|

Inputs

Step One
Name
3.3.1.13,7decan-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
8 mmol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Three
Name
Quantity
3.4 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was generated at 0° C.

Outcomes

Product
Name
Type
product
Smiles
NCC=1C=NC=CC1
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06211372B1

Procedure details

5-Aza-6-(3-pyridyl)-tricyclo[3.3.1.13,7decan-2-one: LDA (8.0 mmol) was generated at 0° C. by adding n-BuLi (3.40 mL of 2.35 M solution in hexane, 8.0 mmol) to a solution of diisopropylamine (1.40 mL, 10.0 mmol) in dry THF (10.0 mL). The Schiff base, 2-aza-1,1-diphenyl-3-(pyridyl)prop-2-ene, formed from the reaction of 3-aminomethyl pyridine with benzophenone (2.18 g, 8.0 mmol; prepared using the method described in U.S. Pat. No. 5,510,355 to Bencherif et al.) was dissolved in dry THF (10.0 mL) and the solution cooled to −78° C. under a nitrogen atmosphere. LDA was then transferred to the solution of the Schiff base, using a double tipped needle under a positive nitrogen atmosphere. The resulting purple suspension was stirred for a further 45 minutes, during which time the temperature of the reaction mixture was allowed to rise to −45° C.
[Compound]
Name
3.3.1.13,7decan-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8 mmol
Type
reactant
Reaction Step Two
Quantity
3.4 mL
Type
reactant
Reaction Step Three
Quantity
1.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li+].C[CH:3]([N-:5][CH:6]([CH3:8])[CH3:7])[CH3:4].[Li][CH2:10][CH2:11][CH2:12]C.[CH:14]([NH:17][CH:18]([CH3:20])[CH3:19])(C)C.[CH2:21]1[CH2:25][O:24][CH2:23][CH2:22]1>>[NH2:17][CH2:14][C:8]1[CH:6]=[N:5][CH:3]=[CH:4][CH:21]=1.[C:23]([C:7]1[CH:6]=[CH:8][CH:19]=[CH:18][CH:20]=1)(=[O:24])[C:22]1[CH:21]=[CH:25][CH:12]=[CH:11][CH:10]=1 |f:0.1|

Inputs

Step One
Name
3.3.1.13,7decan-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
8 mmol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Three
Name
Quantity
3.4 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was generated at 0° C.

Outcomes

Product
Name
Type
product
Smiles
NCC=1C=NC=CC1
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06211372B1

Procedure details

5-Aza-6-(3-pyridyl)-tricyclo[3.3.1.13,7decan-2-one: LDA (8.0 mmol) was generated at 0° C. by adding n-BuLi (3.40 mL of 2.35 M solution in hexane, 8.0 mmol) to a solution of diisopropylamine (1.40 mL, 10.0 mmol) in dry THF (10.0 mL). The Schiff base, 2-aza-1,1-diphenyl-3-(pyridyl)prop-2-ene, formed from the reaction of 3-aminomethyl pyridine with benzophenone (2.18 g, 8.0 mmol; prepared using the method described in U.S. Pat. No. 5,510,355 to Bencherif et al.) was dissolved in dry THF (10.0 mL) and the solution cooled to −78° C. under a nitrogen atmosphere. LDA was then transferred to the solution of the Schiff base, using a double tipped needle under a positive nitrogen atmosphere. The resulting purple suspension was stirred for a further 45 minutes, during which time the temperature of the reaction mixture was allowed to rise to −45° C.
[Compound]
Name
3.3.1.13,7decan-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8 mmol
Type
reactant
Reaction Step Two
Quantity
3.4 mL
Type
reactant
Reaction Step Three
Quantity
1.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li+].C[CH:3]([N-:5][CH:6]([CH3:8])[CH3:7])[CH3:4].[Li][CH2:10][CH2:11][CH2:12]C.[CH:14]([NH:17][CH:18]([CH3:20])[CH3:19])(C)C.[CH2:21]1[CH2:25][O:24][CH2:23][CH2:22]1>>[NH2:17][CH2:14][C:8]1[CH:6]=[N:5][CH:3]=[CH:4][CH:21]=1.[C:23]([C:7]1[CH:6]=[CH:8][CH:19]=[CH:18][CH:20]=1)(=[O:24])[C:22]1[CH:21]=[CH:25][CH:12]=[CH:11][CH:10]=1 |f:0.1|

Inputs

Step One
Name
3.3.1.13,7decan-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
8 mmol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Three
Name
Quantity
3.4 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was generated at 0° C.

Outcomes

Product
Name
Type
product
Smiles
NCC=1C=NC=CC1
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.